1-(2-iso-Propylphenyl)-2-butanol
Description
1-(2-iso-Propylphenyl)-2-butanol is a secondary alcohol characterized by a branched aromatic substituent (2-iso-propylphenyl group) attached to the second carbon of a four-carbon butanol chain. This structure confers unique physicochemical properties, such as moderate polarity due to the hydroxyl group and enhanced lipophilicity from the iso-propylphenyl moiety. The iso-propylphenyl group may influence steric hindrance, solubility, and metabolic stability compared to simpler alcohols like 2-butanol or aromatic alcohols such as benzyl alcohol.
Properties
IUPAC Name |
1-(2-propan-2-ylphenyl)butan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O/c1-4-12(14)9-11-7-5-6-8-13(11)10(2)3/h5-8,10,12,14H,4,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPCWEGCYGDKMMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC=CC=C1C(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-iso-Propylphenyl)-2-butanol can be synthesized through several methods. One common approach involves the Grignard reaction, where 2-iso-propylphenylmagnesium bromide reacts with butanal. The reaction typically occurs in an anhydrous ether solvent under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of 1-(2-iso-Propylphenyl)-2-butanol may involve catalytic hydrogenation of the corresponding ketone or aldehyde. This process is often carried out in the presence of a metal catalyst such as palladium or platinum, under high pressure and temperature to achieve high yields.
Chemical Reactions Analysis
Types of Reactions: 1-(2-iso-Propylphenyl)-2-butanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield the corresponding alkane or alcohol, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The hydroxyl group in 1-(2-iso-Propylphenyl)-2-butanol can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloride.
Major Products:
Oxidation: 1-(2-iso-Propylphenyl)-2-butanone or 1-(2-iso-Propylphenyl)-2-butanoic acid.
Reduction: 1-(2-iso-Propylphenyl)-2-butane.
Substitution: 1-(2-iso-Propylphenyl)-2-chlorobutane.
Scientific Research Applications
1-(2-iso-Propylphenyl)-2-butanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2-iso-Propylphenyl)-2-butanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 1-(2-iso-Propylphenyl)-2-butanol with three analogs: 2-butanol, 4-methyl-1-(1-methylethyl)-3-cyclohexen-1-ol, and Bitertanol (1-(4-Biphenylyloxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)-2-butanol). These compounds share functional or structural similarities, enabling inferences about reactivity, applications, and biological interactions.
Table 1: Structural and Functional Comparison
Key Findings
Polarity and Solubility: The aromatic iso-propylphenyl group in 1-(2-iso-Propylphenyl)-2-butanol reduces water solubility compared to 2-butanol, which is miscible in water. This aligns with trends observed in cyclohexenol derivatives (e.g., 4-methyl-1-(1-methylethyl)-3-cyclohexen-1-ol), where bulky substituents lower polarity . Bitertanol’s triazole and ether groups further decrease solubility but enhance binding to fungal enzymes .
Reactivity: Secondary alcohols like 2-butanol and 1-(2-iso-Propylphenyl)-2-butanol undergo oxidation to ketones, but steric hindrance from the iso-propylphenyl group may slow this process. Bitertanol’s triazole ring introduces heteroatom-mediated reactivity, enabling antifungal activity .
The iso-propylphenyl group in 1-(2-iso-Propylphenyl)-2-butanol may confer mild antimicrobial properties, though this remains unverified.
Aromaticity and Stability: The cyclohexenol derivative (4-methyl-1-(1-methylethyl)-3-cyclohexen-1-ol) demonstrates stability in marinated meat matrices, suggesting 1-(2-iso-Propylphenyl)-2-butanol could similarly persist in lipid-rich environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
